cyathusal A
Description
Cyathusal A is a heterotricyclic organic compound isolated from the fermented mushroom Cyathus stercoreus, primarily found in the humicolous soil of the Khasi hills (Meghalaya, India) within the Indo-Himalayan Region (IHR) . Its molecular formula is C₁₇H₁₄O₇ (monoisotopic mass: 330.07394 Da), characterized by a pyrano-isochromene core substituted with hydroxy, oxo, and propenyl groups . Recent studies also identify it as a promising anti-cancer agent targeting the kinesin protein Eg5, critical for mitotic spindle assembly in lung cancer cells .
Properties
CAS No. |
943632-90-4 |
|---|---|
Molecular Formula |
C17H14O7 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
9,10-dihydroxy-8-methoxy-1-oxo-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carbaldehyde |
InChI |
InChI=1S/C17H14O7/c1-3-4-8-5-11-13(17(21)24-8)12-10(7-23-11)9(6-18)16(22-2)15(20)14(12)19/h3-6,19-20H,7H2,1-2H3/b4-3+ |
InChI Key |
SHZXMBWJQUATLH-ONEGZZNKSA-N |
SMILES |
CC=CC1=CC2=C(C3=C(C(=C(C(=C3CO2)C=O)OC)O)O)C(=O)O1 |
Isomeric SMILES |
C/C=C/C1=CC2=C(C3=C(C(=C(C(=C3CO2)C=O)OC)O)O)C(=O)O1 |
Canonical SMILES |
CC=CC1=CC2=C(C3=C(C(=C(C(=C3CO2)C=O)OC)O)O)C(=O)O1 |
Other CAS No. |
943632-90-4 |
Synonyms |
cyathusal A |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyathusal B
- Source : Also isolated from Cyathus stercoreus .
- Structure: Shares the pyrano[4,3-c]isochromene backbone but differs in substituents: methoxy at position 8 and additional hydroxy groups at positions 6, 9, and 10 .
- Activity : Exhibits radical-scavenging properties but lacks reported anti-cancer data compared to Cyathusal A .
Dillenetin
- Structure : Shares the molecular formula C₁₇H₁₄O₇ but differs in stereochemistry (InChIKey: MHALJYZRPGYQSI-UHFFFAOYSA-N vs. SHZXMBWJQUATLH-ONEGZZNKSA-N for this compound) .
Functional Analogues in Anti-Cancer Screening
(−)-Cochlactone A
- Source: Alkyl-phenyl ketone from Ganoderma cochlear .
- Activity : Anti-inflammatory; binds Eg5 with lower RMSF (0.14 nm for this compound vs. 0.12 nm for Cochlactone A) , indicating less protein flexibility upon binding .
- Pharmacology : Higher literature coverage (6 references vs. This compound’s 1), suggesting broader prior research .
Sterenin E
Phelligridin C
- Source: Furopyranone derivative from Phellinus igniarius .
- Activity : Cytotoxic to lung cancer cells; forms fewer hydrophobic interactions with Eg5 compared to this compound’s π–cation and salt-bridge bonds .

Comparative Data Table
| Compound | Source | Molecular Formula | Key Activities | RMSF (nm) | RMSD (nm) | Binding Interactions |
|---|---|---|---|---|---|---|
| This compound | Cyathus stercoreus | C₁₇H₁₄O₇ | DPPH scavenging, Eg5 inhibition | 0.14 | 0.31–0.37 | Hydrophobic, H-bonds, π–cation |
| Cyathusal B | Cyathus stercoreus | C₁₈H₁₆O₈ | Radical scavenging | N/A | N/A | N/A |
| (−)-Cochlactone A | Ganoderma cochlear | C₁₅H₁₈O₄ | Anti-inflammatory, Eg5 inhibition | 0.12 | 0.35–0.37 | γ-Lactone-mediated H-bonds |
| Sterenin E | Stereum hirsutum | C₂₀H₂₄O₆ | α-Glucosidase inhibition, Eg5 binding | 0.10 | 0.33–0.35 | Hydrophobic, ester group interactions |
| Phelligridin C | Phellinus igniarius | C₁₄H₁₂O₅ | Lung cancer cytotoxicity | 0.09 | 0.30–0.34 | Furopyranone-mediated H-bonds |
Research Findings and Mechanistic Insights
- Eg5 Binding Dynamics : this compound induces the highest protein flexibility (RMSF = 0.14 nm) among analogues, suggesting a unique allosteric modulation of Eg5’s switch II and α-helix 4 regions .
- Functional Groups : this compound’s aromatic rings and ester groups enhance hydrophobic interactions and H-bonding capacity, critical for stable Eg5 binding (binding energy: −8.9 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

